2,5-Ethanopentalene, octahydro-
Description
The compound "2,5-Ethanopentalene, octahydro-" is a bicyclic hydrocarbon with a partially saturated pentalene backbone. These compounds often exhibit unique steric and electronic properties due to their fused-ring systems and hydrogenation states, making them relevant in catalysis, organic synthesis, and materials science .
Properties
CAS No. |
49700-60-9 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[3.3.2.03,7]decane |
InChI |
InChI=1S/C10H16/c1-2-8-5-9-3-7(1)4-10(9)6-8/h7-10H,1-6H2 |
InChI Key |
XFFDTPGXSLRJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC1CC3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ethanopentalene, octahydro- can be achieved through various methods. One common approach involves the hydrogenation of pentalene, which is an unsaturated hydrocarbon. The hydrogenation process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 2,5-Ethanopentalene, octahydro- may involve the use of continuous flow reactors to ensure efficient hydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Ethanopentalene, octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of UV light.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,5-Ethanopentalene, octahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of bicyclic systems in biological environments.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Ethanopentalene, octahydro- involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on molecular features, applications, and commercial
Table 1: Key Structural and Commercial Comparisons
Key Differences
Structural Complexity: The octahydro-binaphthalene derivatives (CAS 65355-08-0 and 765278-73-7) share a bicyclic, hydrogenated framework but differ from 2,5-ethanopentalene in their naphthalene-based backbone and bromine substituents. These features enhance their rigidity and chirality, critical for asymmetric synthesis . In contrast, 1,8-dibromooctane is a linear chain compound with terminal bromine atoms, lacking cyclic or stereochemical complexity .
Functional Applications: The chiral octahydro-binaphthalene bromides are specialized catalysts in enantioselective reactions, whereas 2,5-ethanopentalene derivatives (if synthesized) might exhibit distinct reactivity due to their smaller ring strain and ethano-bridge geometry. Ethanone derivatives serve as simple solvents or intermediates, highlighting a functional divergence from bridged hydrocarbons .
Commercial Availability :
- Octahydro-binaphthalene bromides are high-value reagents (¥21,200/g), reflecting their niche applications. Linear dibromoalkanes like 1,8-dibromooctane are cheaper bulk chemicals .
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